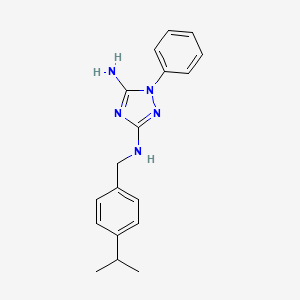![molecular formula C13H14N2O3 B5768017 1-[3-(2-nitrophenyl)acryloyl]pyrrolidine](/img/structure/B5768017.png)
1-[3-(2-nitrophenyl)acryloyl]pyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[3-(2-nitrophenyl)acryloyl]pyrrolidine, also known as NPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. NPP is a pyrrolidine-based molecule that contains a nitrophenyl group and an acryloyl group. This compound has been extensively studied for its potential use in drug discovery, organic synthesis, and materials science.
Wirkmechanismus
The mechanism of action of 1-[3-(2-nitrophenyl)acryloyl]pyrrolidine is not fully understood. However, it has been suggested that this compound may exert its biological activity through the inhibition of various enzymes or by interacting with cellular membranes.
Biochemical and Physiological Effects:
This compound has been reported to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and exhibit antimicrobial activity. Additionally, this compound has been reported to exhibit fluorescent properties, making it useful for imaging applications.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 1-[3-(2-nitrophenyl)acryloyl]pyrrolidine is its ease of synthesis, which makes it readily available for use in lab experiments. Additionally, this compound has been reported to exhibit high purity, which is important for the reproducibility of experiments. However, one limitation of this compound is its potential toxicity, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research on 1-[3-(2-nitrophenyl)acryloyl]pyrrolidine. One direction is the further study of its potential use in drug discovery. Specifically, the development of this compound-based compounds with improved efficacy and lower toxicity is an area of interest. Additionally, the use of this compound in materials science and imaging applications is an area that warrants further investigation. Finally, the elucidation of the mechanism of action of this compound is an area that requires further research.
Conclusion:
In conclusion, this compound is a pyrrolidine-based molecule that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been extensively studied for its potential use in drug discovery, organic synthesis, and materials science. While the mechanism of action of this compound is not fully understood, it has been reported to exhibit various biochemical and physiological effects. The ease of synthesis and high purity of this compound make it an attractive compound for use in lab experiments. Finally, there are several future directions for the research on this compound, including the further study of its potential use in drug discovery, materials science, and imaging applications.
Synthesemethoden
The synthesis of 1-[3-(2-nitrophenyl)acryloyl]pyrrolidine can be achieved through various methods, including the condensation of 2-nitrobenzaldehyde with pyrrolidine-2-carboxylic acid, followed by the reaction with acryloyl chloride. Another method involves the reaction of 2-nitrobenzaldehyde with pyrrolidine, followed by the reaction with acryloyl chloride. Both methods have been reported to yield this compound with high purity.
Wissenschaftliche Forschungsanwendungen
1-[3-(2-nitrophenyl)acryloyl]pyrrolidine has been extensively studied for its potential applications in drug discovery. It has been reported to exhibit antitumor, anti-inflammatory, and antimicrobial activities. This compound has also been studied for its potential use as a fluorescent probe for imaging applications. Additionally, this compound has been used as a building block in the synthesis of various organic compounds.
Eigenschaften
IUPAC Name |
(E)-3-(2-nitrophenyl)-1-pyrrolidin-1-ylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c16-13(14-9-3-4-10-14)8-7-11-5-1-2-6-12(11)15(17)18/h1-2,5-8H,3-4,9-10H2/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOLNJTJBMYNOHD-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C=CC2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C1)C(=O)/C=C/C2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

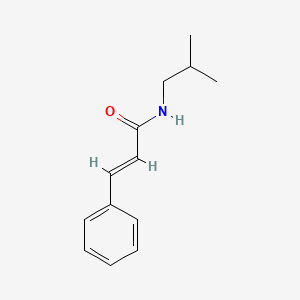
![2-[(5-{[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]methyl}-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N'-(2-quinoxalinylmethylene)acetohydrazide](/img/structure/B5767946.png)
![3-methyl-4-(4-methylphenyl)-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazole](/img/structure/B5767964.png)
![ethyl 5-(4-chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B5767970.png)
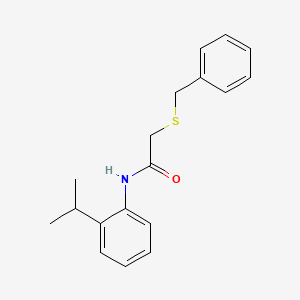
![N-{4-[acetyl(methyl)amino]phenyl}-2,5-dichlorobenzamide](/img/structure/B5767983.png)
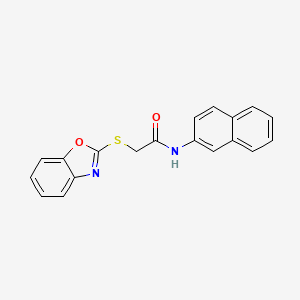
![N-(3,5-dimethylphenyl)-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5767989.png)
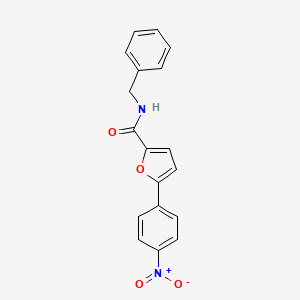
![N'-{[(2-methoxyphenoxy)acetyl]oxy}-4-methylbenzenecarboximidamide](/img/structure/B5767993.png)
![1-(2-fluorophenyl)-4-[3-(4-methylphenyl)acryloyl]piperazine](/img/structure/B5768010.png)
